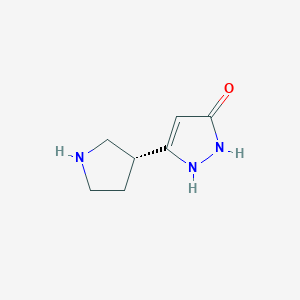

(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol has been investigated for its potential as an anticancer agent. Its structure allows for interaction with various molecular targets involved in cancer pathways. Research indicates that compounds with a pyrazole moiety exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (SB-ALL) cell lines, when evaluated using assays such as the MTT assay .

Neuroprotective Properties

The compound is also being explored for neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress positions it as a candidate for further research in conditions like Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory applications. Studies have demonstrated its efficacy in reducing inflammation markers, making it a potential therapeutic agent for inflammatory diseases .

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions involving pyrrolidine and pyrazole derivatives. Notable methods include:

- Condensation Reactions: Utilizing hydrazine derivatives to form the pyrazole ring.

- Cyclization Processes: Involving the reaction of pyrrolidine with appropriate carbonyl compounds to yield the desired structure .

Chemical Characteristics

The compound features a hydroxyl group at the 5-position of the pyrazole ring, enhancing its reactivity and biological interactions. Its molecular formula is C7H11N3O, indicating the presence of nitrogen atoms that contribute to its biological activity .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Recent studies have employed molecular docking techniques to predict binding affinities with key proteins involved in cancer progression and neurodegeneration. These studies found moderate to strong binding energies, suggesting significant interactions that could lead to therapeutic effects .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Pyrazole | Simple pyrazole structure | Lacks pyrrolidine moiety |

| Pyrrolidine | Saturated five-membered ring | No pyrazole functionality |

| 4-Aminoantipyrine | Contains pyrazole and amine groups | Exhibits strong analgesic properties |

| This compound | Combination of pyrrolidine and pyrazole rings | Enhanced biological activity compared to simpler analogs |

Conclusion and Future Directions

This compound represents a versatile scaffold in drug development, particularly in oncology and neurology. Future research should focus on:

- In vivo Studies: To validate the efficacy and safety profiles observed in vitro.

- Mechanistic Investigations: To fully understand its interactions at the molecular level.

- Formulation Development: To optimize delivery methods for clinical applications.

The ongoing exploration of this compound's potential underscores its significance in advancing therapeutic strategies against complex diseases.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyl group (-OH) at the 5-position of the pyrazole ring enables nucleophilic substitution under mild conditions. Key reactions include:

These reactions retain stereochemical integrity at the pyrrolidine ring’s chiral center, as confirmed by NMR studies .

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating effects of the hydroxyl group:

Condensation Reactions

The compound participates in multicomponent reactions (MCRs) to form fused heterocycles:

Mannich Reaction

Reacting with formaldehyde and amines under acidic conditions generates pyrrolidine-pyrazole hybrids with enhanced bioactivity .

Cyclocondensation

Interaction with β-keto esters or nitriles forms pyrazolo[1,5-a]pyrimidines, a scaffold with kinase inhibitory properties :

text(R)-3-(Pyrrolidin-3-yl)-1H-pyrazol-5-ol + β-keto ester → Pyrazolo[1,5-a]pyrimidine (72–89% yield)

Oxidation

The pyrrolidine ring’s secondary amine undergoes oxidation with H₂O₂ to form a pyrrolidone derivative :

textThis compound → 3-(Pyrazol-5-yl)pyrrolidin-3-one (58% yield)

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate, though this is less common due to steric hindrance .

Coordination Chemistry

The pyrazole nitrogen and pyrrolidine amine act as bidentate ligands for transition metals (e.g., Ru, Cu). Complexation with [RuCl₂(p-cymene)]₂ enhances catalytic activity in transfer hydrogenation .

Biological Interactions

While not strictly a chemical reaction, the compound’s bioactivity stems from:

-

Enzyme Inhibition : Binds to ATP pockets of kinases (e.g., Nek1, HPPD) via H-bonding with the hydroxyl group .

-

Receptor Modulation : Interacts with GABA₃ receptors through pyrrolidine’s amine group .

Key Structural Insights

Eigenschaften

CAS-Nummer |

1159732-94-1 |

|---|---|

Molekularformel |

C7H11N3O |

Molekulargewicht |

153.18 g/mol |

IUPAC-Name |

5-[(3R)-pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C7H11N3O/c11-7-3-6(9-10-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H2,9,10,11)/t5-/m1/s1 |

InChI-Schlüssel |

NXIFLFFIQCQPGP-RXMQYKEDSA-N |

Isomerische SMILES |

C1CNC[C@@H]1C2=CC(=O)NN2 |

Kanonische SMILES |

C1CNCC1C2=CC(=O)NN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.